4-Fluoro-3-methoxycinnamic acid
Description
General Context of Cinnamic Acid Derivatives in Organic Synthesis and Medicinal Chemistry Research
Cinnamic acid derivatives are naturally occurring compounds found in various plants, fruits, and vegetables, where they play a role in biosynthetic pathways like the shikimate and phenylpropanoid pathways. nih.govjocpr.com In organic synthesis, the presence of multiple reactive sites—the phenyl ring, the carbon-carbon double bond, and the carboxylic acid group—allows for extensive functionalization. nih.govbeilstein-journals.org This has led to the development of numerous synthetic methodologies to create a vast library of cinnamic acid analogues. beilstein-journals.orgresearchgate.net
In medicinal chemistry, these derivatives have been investigated for a wide spectrum of pharmacological activities. Researchers have reported their potential as antibacterial, antifungal, anti-inflammatory, antioxidant, neuroprotective, antidiabetic, and anticancer agents. nih.govresearchgate.net The specific biological activity is often influenced by the nature and position of substituents on the phenyl ring. nih.govresearchgate.net For instance, the presence of hydroxyl or methoxy (B1213986) groups can significantly impact a derivative's therapeutic properties. nih.govjocpr.com
Overview of the Research Significance of 4-Fluoro-3-methoxycinnamic Acid as a Building Block
Among the numerous cinnamic acid derivatives, this compound has emerged as a significant building block in chemical research. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring, imparts specific electronic properties that can influence its reactivity and biological activity. The fluorine atom, being highly electronegative, and the electron-donating methoxy group create a distinct electronic environment on the aromatic ring.
This particular combination of substituents makes this compound a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other functional organic materials. Its structural framework is a key component in the design and synthesis of targeted molecules with potentially enhanced efficacy and specific modes of action.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEDFCULNXTLOA-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties of 4 Fluoro 3 Methoxycinnamic Acid
The preparation of 4-Fluoro-3-methoxycinnamic acid typically involves well-established organic reactions, with the Knoevenagel condensation being a common method. researchgate.net This reaction involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.
For the synthesis of this compound, the starting materials are 4-fluoro-3-methoxybenzaldehyde (B144112) and malonic acid. The reaction is often carried out in the presence of a base like pyridine (B92270) and piperidine. chemicalbook.com Another synthetic approach involves the use of ionic liquids as a greener alternative to traditional solvents. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 630424-79-2 capotchem.cn |
| Molecular Formula | C10H9FO3 capotchem.cn |
| Molecular Weight | 196.18 g/mol capotchem.cn |
| Appearance | White powder |
| Purity | 98% (Min, HPLC) capotchem.cn |
| Moisture | 0.5% Max capotchem.cn |
Preclinical Biological Activity and Mechanistic Elucidation of 4 Fluoro 3 Methoxycinnamic Acid Derivatives
Targeted Enzyme Inhibition in Preclinical Models
Inhibition of Viral Proteases (e.g., Hepatitis C Virus NS3 Protease)
No studies were found that specifically investigate the inhibitory effects of 4-fluoro-3-methoxycinnamic acid derivatives on the Hepatitis C Virus NS3 protease or any other viral proteases.
Molecular Mechanisms of Protease Inhibition and Cofactor Interactions
In the absence of any demonstrated protease inhibition, there is no information on the molecular mechanisms or potential interactions with cofactors for this class of compounds.
Structure-Activity Relationship (SAR) Analysis of Synthesized Derivatives
Impact of Substituent Modifications on Inhibitory Potency and Selectivity
There are no published SAR studies for this compound derivatives that would allow for an analysis of how modifications to this scaffold affect inhibitory potency and selectivity against any biological target.
Identification of Key Pharmacophoric Elements for Biological Efficacy
Without data on their biological activity, the key pharmacophoric elements of this compound derivatives responsible for any potential efficacy remain unidentified.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. analis.com.my This method is instrumental in understanding the binding mechanism of ligands to their protein targets.
The NS2B/NS3 protease of the dengue virus is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. analis.com.mynih.gov In silico studies have been conducted on cinnamic acid derivatives to evaluate their potential as inhibitors of this protease. nih.gov While direct studies on this compound are not extensively documented, research on its amide derivatives provides valuable insights into how this class of compounds might interact with the NS3 protease active site. nih.govresearchgate.net
Studies on cinnamic amide derivatives have shown that these molecules can fit into the binding pocket of the DENV-2 NS2B/NS3 protease. analis.com.my The binding is typically characterized by a low free energy of binding (FEB), indicating a high affinity of the ligand for the protein. analis.com.my For instance, certain cinnamic amide derivatives have demonstrated favorable binding energies, suggesting they could be effective inhibitors. researchgate.net The interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov The catalytic triad (B1167595) of the NS3 protease, consisting of His51, Asp75, and Ser135, is a critical region for inhibitor binding. analis.com.my
The structural features of cinnamic acid derivatives, including the phenyl ring, the acrylic acid moiety, and various substitutions, play a crucial role in their binding affinity. nih.gov The presence of a tert-butyl moiety in some derivatives, for example, has been shown to enhance binding interactions with the protease. analis.com.my It is plausible that the fluoro and methoxy (B1213986) groups of this compound would similarly influence its binding mode and affinity within the NS3 protease active site.
Table 1: Predicted Binding Affinities of Cinnamic Acid Derivatives with DENV-2 NS2B/NS3 Protease
| Compound Derivative | Free Energy of Binding (FEB) (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Cinnamic Amide Derivative (CAA15) | -7.22 | Not specified | researchgate.net |
| Cinnamic Amide Derivative (CAA17) | -7.07 | Not specified | researchgate.net |
| tert-butyl substituted derivative (6b2) | Lowest FEB in its series | Not specified | analis.com.my |
| tert-butyl substituted derivative (6b3) | High binding affinity | Not specified | analis.com.my |
This table is illustrative and based on data for cinnamic acid derivatives, as direct data for this compound is not available.
The stability of the ligand-protein complex is determined by a variety of molecular interactions. In the case of cinnamic acid derivatives binding to proteases, both hydrogen bonds and non-covalent interactions play a significant role. analis.com.my The carboxylic acid or amide group of the cinnamic acid backbone can form hydrogen bonds with amino acid residues in the active site, thereby anchoring the ligand. mdpi.com
Furthermore, the aromatic ring of the cinnamic acid derivative can engage in hydrophobic and stacking interactions with non-polar residues within the binding pocket. mdpi.com The specific substitutions on the phenyl ring, such as the fluoro and methoxy groups in this compound, are critical in modulating these interactions. The fluorine atom, being highly electronegative, can participate in electrostatic interactions, while the methoxy group can influence the compound's solubility and steric fit within the active site.
Computational analyses allow for the detailed visualization and quantification of these interactions, providing a rational basis for the design of more potent inhibitors. researchgate.net By understanding which interactions are most critical for binding affinity, medicinal chemists can strategically modify the structure of the lead compound to enhance its inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects. researchgate.net
QSAR studies have been successfully applied to various series of cinnamic acid derivatives to model their antimicrobial and other biological activities. nih.govresearchgate.net These models typically use a range of physicochemical descriptors, such as electronic, thermodynamic, and structural parameters, to correlate with the observed activity. nih.gov For example, a QSAR study on the antimicrobial activity of cinnamic acid esters, amides, and substituted derivatives revealed that the models could effectively predict the activity against Gram-negative bacteria and fungi. nih.govresearchgate.net
Table 2: Key Descriptors in QSAR Models for Cinnamic Acid Derivatives
| Descriptor Type | Example Descriptors | Relevance to Activity | Reference |
| Quantum Chemical | Mulliken charges | Electronic interactions with the target | nih.gov |
| Thermodynamic | Enthalpy of formation | Stability of the compound | nih.gov |
| Electronic | Dipole moment | Polarity and solubility | nih.gov |
| Structural | Molecular weight, LogP | Size, lipophilicity, and membrane permeability | nih.gov |
| Spatial | Molecular surface area | Steric fit in the active site | nih.gov |
This table presents common descriptor types used in QSAR studies of cinnamic acid derivatives.
Conformational Analysis and Molecular Dynamics Simulations of Ligand-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nih.govresearchgate.net MD simulations are crucial for validating docking results and for gaining a deeper understanding of the binding process. mdpi.comnih.gov
MD simulations can reveal the flexibility of both the ligand and the protein active site, showing how they adapt to each other upon binding. nih.govresearchgate.net These simulations can also be used to calculate the binding free energy of the complex, providing a more accurate estimate of the ligand's affinity than docking scores alone. mdpi.com Studies on enzyme-ligand complexes have shown that MD simulations can identify subtle conformational changes that are critical for catalysis and inhibition. nih.govresearchgate.net
In the context of this compound, an MD simulation of its complex with an enzyme like NS3 protease would provide valuable information on the stability of the predicted binding mode. nih.gov It would allow for the analysis of the dynamic behavior of the ligand in the active site and the persistence of key interactions over time. This information is essential for confirming the potential of the compound as a stable inhibitor. mdpi.comnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in MD simulations to assess the stability of the protein-ligand complex. ajchem-a.com
Detailed Research Findings
Strategic Role as a Precursor in Heterocyclic System Construction
This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds due to the reactive handles provided by its carboxylic acid, alkene, and substituted aromatic ring.
Application in Isoquinoline (B145761) Ring System Synthesis (e.g., Pomeranz-Fritsch Procedure)
The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines, which are core structures in many alkaloids and pharmacologically active compounds. wikipedia.org The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.org The key precursor for this reaction is a substituted benzaldehyde (B42025).
While direct literature on the use of this compound in this procedure is not prominent, its precursor, 4-fluoro-3-methoxybenzaldehyde (B144112), is an ideal starting material. The general mechanism involves the condensation of the benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes intramolecular electrophilic substitution onto the aromatic ring in the presence of a strong acid (e.g., sulfuric acid) to form the isoquinoline ring system. wikipedia.orgorganicreactions.org The substitution pattern on the resulting isoquinoline would be dictated by the initial placement of the fluoro and methoxy (B1213986) groups on the benzaldehyde ring. This makes the Pomeranz-Fritsch reaction a viable pathway to correspondingly substituted isoquinolines derived from 4-fluoro-3-methoxybenzaldehyde.
Table 1: Hypothetical Pomeranz-Fritsch Synthesis of a Substituted Isoquinoline
| Step | Reactants | Intermediate/Product | Description |
| 1 | 4-Fluoro-3-methoxybenzaldehyde, 2,2-diethoxyethylamine | Benzalaminoacetal | Condensation to form the Schiff base intermediate. |
| 2 | Benzalaminoacetal, H₂SO₄ | 7-Fluoro-6-methoxyisoquinoline | Acid-catalyzed intramolecular cyclization and aromatization. |
Conversion to Quinolines and Related Heterocycles via Acylazide Intermediates
The Curtius rearrangement provides a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. nih.govwikipedia.org This reaction is initiated by the conversion of a carboxylic acid, such as this compound, into an acyl azide (B81097). This transformation is typically achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. thermofisher.com
Upon heating, the acyl azide derived from this compound would undergo rearrangement, losing nitrogen gas to form a vinyl isocyanate. This highly reactive intermediate can be trapped with various nucleophiles. organic-chemistry.org More significantly for heterocycle synthesis, if the conditions are suitable, this intermediate can undergo intramolecular cyclization. The vinyl isocyanate could potentially cyclize onto the aromatic ring to form a substituted quinolinone, a key heterocyclic motif in numerous pharmaceuticals. The success and regioselectivity of such a cyclization would depend on the reaction conditions and the electronic nature of the substituted ring. This synthetic strategy highlights the versatility of the carboxylic acid group for constructing complex nitrogen-containing heterocycles. nih.gov
Derivatization Strategies for Structure-Activity Relationship Investigations
To explore and optimize the biological activity of lead compounds, chemists systematically synthesize derivatives. This compound is an excellent platform for such structure-activity relationship (SAR) studies.
Synthesis of Peptide Conjugates and Macrocyclic Structures
Peptide Conjugates: The carboxylic acid functionality of this compound allows for its straightforward conjugation to peptides. nih.gov Using standard peptide coupling reagents (e.g., HATU, HOBt/DIC), the cinnamic acid derivative can be amide-bonded to the N-terminus of a peptide chain or a side chain of an amino acid like lysine. researchgate.net This process, often performed using solid-phase peptide synthesis (SPPS), allows for the introduction of the unique electronic and steric properties of the fluoro- and methoxy-substituted phenyl ring into a peptide sequence. researchgate.netthieme-connect.de Such modifications can enhance stability, cell permeability, or binding affinity of the peptide to its biological target.
Macrocyclic Structures: Macrocycles are of great interest in drug discovery as they often exhibit high affinity and selectivity for difficult targets like protein-protein interfaces. nih.govnih.gov this compound can be incorporated into macrocyclic scaffolds. For instance, it could be used as one of the building blocks in a multi-component reaction, such as the Ugi or Passerini reaction, followed by a ring-closing metathesis or macrolactamization step to form the final macrocycle. The defined geometry of the double bond and the substitution pattern on the aromatic ring can serve as important structural elements to control the conformation of the macrocycle. rsc.org
Table 2: Derivatization Strategies for SAR Studies
| Derivatization Type | Synthetic Approach | Potential Application |
| Peptide Conjugation | Amide coupling via the carboxylic acid group using SPPS. nih.gov | Modulating the pharmacological profile of bioactive peptides. |
| Macrocyclization | Incorporation as a structural element in ring-closing reactions. nih.gov | Creating conformationally constrained ligands for complex biological targets. |
| Esterification | Reaction of the carboxylic acid with various alcohols. | Prodrug design or modification of physicochemical properties. |
| Amidation | Reaction of the carboxylic acid with various amines. | Creation of a library of amides to probe specific interactions. |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms
The alkene moiety of this compound is a key site for introducing stereochemistry. The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the ability to synthesize specific stereoisomers is crucial. masterorganicchemistry.com
Stereoselective reactions, such as asymmetric hydrogenation, dihydroxylation, or epoxidation, can be applied to the double bond of this compound. nih.govrsc.org For example, using chiral catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), the double bond can be reduced to a single bond, creating one or two chiral centers with high enantiomeric or diastereomeric excess. nih.gov This allows for the synthesis of specific enantiomers and diastereomers of the corresponding phenylpropanoic acid derivative. These stereochemically pure compounds are invaluable for detailed SAR studies to determine the optimal configuration for biological activity.
Methodological Advancements in the Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically relies on classic condensation reactions. The Knoevenagel condensation, for example, involves the reaction of 4-fluoro-3-methoxybenzaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine. chemicalbook.comontosight.ai
Modern advancements focus on improving the efficiency, sustainability, and scope of these syntheses. The use of novel catalysts, including Lewis acids or bifunctional acid-base catalysts, can accelerate the reaction and allow for milder conditions. biofueljournal.com For instance, solid-supported catalysts can simplify purification and improve the environmental footprint of the synthesis.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer an alternative route. This would involve coupling an aryl halide (e.g., 4-fluoro-3-methoxy-iodobenzene) with acrylic acid or its esters. This method provides flexibility in accessing a wide range of analogs by varying either the aryl halide or the acrylate (B77674) component. The development of highly active palladium catalysts has expanded the scope of the Heck reaction to include less reactive aryl chlorides and to proceed under more environmentally benign conditions.
Table 3: Comparison of Synthetic Routes to Cinnamic Acid Analogs
| Synthetic Method | Starting Materials | Key Features |
| Knoevenagel Condensation | Substituted Benzaldehyde, Malonic Acid | Classic, reliable method; often requires heating. chemicalbook.com |
| Perkin Reaction | Substituted Benzaldehyde, Acetic Anhydride | Another classic method, primarily for unsubstituted cinnamic acid. |
| Heck Reaction | Aryl Halide, Alkene (e.g., Acrylic Acid) | Versatile, allows for a wide range of analogs; requires a metal catalyst. |
| Wittig Reaction | Substituted Benzaldehyde, Phosphonium Ylide | Good control over double bond geometry (E/Z selectivity). |
Advanced Analytical Methodologies for Research on 4 Fluoro 3 Methoxycinnamic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Fluoro-3-methoxycinnamic acid, both ¹H and ¹³C NMR provide key insights into its molecular framework.
In the ¹³C NMR spectrum of a related compound, key chemical shifts (δ) are observed that are indicative of the carbon skeleton. For instance, the carboxyl carbon typically appears around 167 ppm. The aromatic carbons show distinct signals influenced by the fluorine and methoxy (B1213986) substituents, with the carbon bearing the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. The methoxy carbon signal is generally found further upfield, around 55 ppm. rsc.org
Table 1: Representative ¹³C NMR Chemical Shifts for Cinnamic Acid Derivatives
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic C-F | ~150 (doublet) |
| Aromatic C-O | ~148 |
| Olefinic CH | ~144 |
| Aromatic CH | 115-130 |
| Olefinic CH | ~118 |
| Methoxy (OCH₃) | ~55 |
Note: Data is based on analogous structures and serves as a representative example. Actual values for this compound may vary slightly.
Proton (¹H) NMR spectroscopy complements this data by providing information on the hydrogen atoms within the molecule. The protons of the vinyl group give rise to two doublets with a large coupling constant (J), characteristic of a trans configuration. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group appears as a sharp singlet.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₉FO₃, the expected molecular weight is approximately 196.18 g/mol . synquestlabs.com
Electron ionization (EI) mass spectrometry of cinnamic acid derivatives often results in characteristic fragmentation pathways. libretexts.org The molecular ion peak (M⁺) is typically observed, and common losses include the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org The presence of the methoxy group can lead to the loss of a methyl radical (-CH₃, M-15) or formaldehyde (B43269) (-CH₂O, M-30). nist.gov The fragmentation pattern of this compound would be expected to show a combination of these losses, providing valuable structural confirmation.
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
| 196 | [M]⁺ |
| 181 | [M - CH₃]⁺ |
| 179 | [M - OH]⁺ |
| 166 | [M - CH₂O]⁺ |
| 151 | [M - COOH]⁺ |
Note: This table represents potential fragmentation pathways based on the analysis of similar compounds.
Chromatographic and Electrophoretic Separations in Research Contexts
Chromatographic and electrophoretic techniques are essential for the purification of this compound and its derivatives, as well as for the separation of stereoisomers.
Preparative and Analytical Chromatography for Purification and Purity Assessment
High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and purification of cinnamic acid derivatives. sigmaaldrich.com For analytical purposes, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like triethylamine (B128534) acetate) and an organic solvent (like methanol (B129727) or acetonitrile) is commonly employed. nih.gov This allows for the assessment of purity and the quantification of the compound.
Preparative HPLC utilizes similar principles but on a larger scale to isolate the compound of interest from reaction mixtures or natural extracts. rsc.org Column chromatography using silica (B1680970) gel is also a widely used method for the purification of these compounds, often with a solvent system of hexane (B92381) and ethyl acetate. rsc.org
Electrophoretic Procedures for Diastereomer and Enantiomer Resolution
Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the separation of chiral compounds. nih.govchromatographytoday.com Since this compound and many of its derivatives are chiral, resolving the enantiomers is often a critical step in their analysis.
Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comnih.gov Cyclodextrins and their derivatives are among the most common chiral selectors used for this purpose. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, their separation. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be employed for the separation of neutral and charged chiral analytes. nih.gov While specific methods for this compound are not widely reported, the general principles of chiral CE are directly applicable to the resolution of its enantiomers. umt.edu
Future Research Trajectories and Emerging Applications of 4 Fluoro 3 Methoxycinnamic Acid in Chemical Biology
Expansion into Novel Therapeutic Areas Beyond Antiviral Research
While initial interest in cinnamic acid derivatives may have included antiviral applications, the structural features of 4-Fluoro-3-methoxycinnamic acid present significant opportunities for exploration in a variety of other therapeutic fields. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring can substantially influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents. ontosight.ai
Research into related cinnamic acid derivatives has revealed a broad spectrum of biological activities, suggesting promising avenues for this compound. Analogous compounds have demonstrated potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective agents. ontosight.aimdpi.com For instance, certain cinnamic acid derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis. ontosight.ai The related compound, p-methoxycinnamic acid (p-MCA), has been studied for its potential in managing diabetes, offering neuroprotection, and acting as an antimicrobial agent against various fungal and bacterial species. mdpi.comnih.gov Specifically, p-MCA has been identified as a potent neuroprotective agent in studies on rat cortical cells and has shown antifungal activity by disrupting the fungal cell wall and membrane permeability. mdpi.comnih.gov
These findings strongly support the investigation of this compound and its derivatives for similar applications. Future research should focus on systematic screening and mechanistic studies to evaluate its efficacy in these new therapeutic contexts.
Table 1: Potential Therapeutic Areas for this compound Based on Activities of Related Compounds
| Therapeutic Area | Observed Activity in Related Cinnamic Acids | Potential Mechanism of Action | Reference Compound(s) |
| Oncology | Inhibition of cell proliferation, induction of apoptosis, antimetastatic effects. ontosight.ainih.gov | Modulation of signaling pathways involved in cell growth and survival. | p-methoxycinnamic acid, Methoxylated Cinnamic Esters. mdpi.comnih.gov |
| Neuroprotection | Protection against glutamate-induced injury in neuronal cells. mdpi.com | Reduction of oxidative stress and excitotoxicity. | p-methoxycinnamic acid. mdpi.com |
| Anti-inflammatory | Downregulation of pro-inflammatory cytokines (e.g., IL-1β, TNF-α). nih.gov | Inhibition of inflammatory signaling pathways like the Mincle pathway. nih.gov | 4-Methoxycinnamic acid. nih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth. ontosight.aimdpi.comnih.gov | Disruption of cell wall synthesis and membrane integrity. nih.gov | p-methoxycinnamic acid. mdpi.comnih.gov |
| Antidiabetic | Increased glucose uptake and improved glucose profiles in preclinical models. mdpi.com | Insulinotropic effects and modulation of glucose metabolism. | p-methoxycinnamic acid. mdpi.com |
Exploration of Derivatization for Advanced Drug Delivery Systems (Conceptual Framework)
The therapeutic potential of this compound can be further enhanced through strategic derivatization aimed at improving its pharmacokinetic properties and enabling targeted delivery. A conceptual framework for future research could focus on creating prodrugs or specialized drug carriers that release the active molecule at the desired site of action.
One promising approach is the synthesis of ester or amide derivatives. Esterification of the carboxylic acid group with various alcohols, including those with targeting moieties, could improve membrane permeability and bioavailability. nih.gov For example, creating long-chain esters could increase lipophilicity, potentially enhancing absorption and distribution. mdpi.com Similarly, forming amide derivatives could modulate solubility and metabolic stability. nih.gov
Another advanced strategy involves incorporating this compound as a linker molecule in metal-organic frameworks (MOFs). MOFs are highly porous materials that can be loaded with therapeutic agents. nih.gov A cinnamic acid-derived linker could be used to construct the framework itself, which could then be loaded with another anticancer drug, or the cinnamic acid derivative could be the primary therapeutic agent. nih.gov This approach allows for high drug loading and potentially controlled release, offering a sophisticated method for targeted cancer therapy. nih.gov Such systems could be designed to respond to specific physiological conditions at the tumor site, such as pH changes, for targeted drug release.
Table 2: Conceptual Derivatization Strategies for Advanced Drug Delivery
| Derivatization Strategy | Rationale | Potential Advantage | Example from Related Compounds |
| Esterification/Amidation | Modify lipophilicity, solubility, and metabolic stability. | Enhanced bioavailability, creation of prodrugs for targeted release. nih.govnih.gov | Synthesis of methoxylated cinnamic esters with antiproliferative effects. nih.gov |
| Polymer Conjugation | Attachment to biocompatible polymers (e.g., PEG). | Increased circulation half-life, reduced immunogenicity, passive targeting via the EPR effect. | N/A |
| MOF Linker | Use as an organic linker in the synthesis of Metal-Organic Frameworks. | High drug loading capacity, controlled and targeted release. nih.gov | 3,4-dihydroxycinnamic acid used as a linker in a La-based MOF for breast cancer therapy. nih.gov |
| Nanoparticle Formulation | Encapsulation within or conjugation to nanoparticles (e.g., liposomes, polymeric nanoparticles). | Improved stability, targeted delivery to specific tissues or cells. | N/A |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The integration of this compound into modern drug discovery platforms, such as combinatorial chemistry and high-throughput screening (HTS), represents a powerful strategy for accelerating the identification of new lead compounds. nih.govescholarship.org This compound can serve as a "privileged scaffold"—a core molecular structure that is capable of binding to multiple biological targets. researchgate.net
In a combinatorial approach, the this compound core can be systematically modified. researchgate.net The carboxylic acid group provides a convenient handle for creating large libraries of amide or ester derivatives by reacting it with a diverse set of amines or alcohols. Further modifications could be made to the phenyl ring, if synthetic routes allow, to explore a wider chemical space. The goal is to generate a large, diverse library of related molecules where each compound has a unique combination of substituents. nih.govescholarship.org
Once a combinatorial library is synthesized, HTS methods can be employed to rapidly screen tens of thousands of these compounds for activity against a specific biological target. nih.gov For example, fluorescence polarization assays, which are well-suited for HTS, can be used to identify compounds that inhibit specific protein-protein or protein-nucleic acid interactions. nih.gov Cell-based assays can also be developed in a high-throughput format to screen for compounds that induce a desired phenotypic change, such as cancer cell death or reduction of an inflammatory response. nih.govresearchgate.net This combination of building a focused library around a promising scaffold and then rapidly screening it allows for the efficient discovery of potent and selective lead candidates for further development. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-3-methoxycinnamic acid with >95% purity?
- Methodology : Use the Knoevenagel condensation between 4-fluoro-3-methoxybenzaldehyde and malonic acid, catalyzed by piperidine in ethanol. Purify via recrystallization in ethanol/water (1:3 v/v). Monitor purity using reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) .
- Key Considerations : Optimize reaction time (6–12 hrs at 80°C) to avoid side products like decarboxylated derivatives.
Q. How should researchers characterize the structural integrity of synthesized this compound?
- Techniques :
- NMR : Confirm substitution patterns (e.g., ¹³C NMR for methoxy group at δ 56 ppm, fluorine coupling in ¹H NMR) .
- FT-IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and aromatic C-F vibrations at 1220–1150 cm⁻¹ .
- HPLC : Ensure >98% purity using a gradient elution (20%→80% acetonitrile in 15 min) .
Q. What storage conditions prevent degradation of this compound?
- Guidelines : Store in amber vials at –20°C under inert gas (argon/nitrogen) to avoid photodegradation and hydrolysis. Avoid exposure to strong acids/bases or humidity (>60% RH) .
- Stability Data : Stable for ≥6 months under recommended conditions; monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can conflicting reactivity data (e.g., electrophilic vs. nucleophilic behavior) be resolved in fluorinated cinnamic acid derivatives?
- Approach :
Perform kinetic isotope effect (KIE) studies to distinguish between mechanisms.
Use computational modeling (DFT) to map Fukui indices and identify reactive sites .
Validate experimentally via substituent-directed reactions (e.g., bromination at para-positions).
- Case Study : Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution but may deactivate nucleophilic pathways .
Q. What strategies optimize the synthetic yield of this compound in scaled-up reactions?
- Design :
- DoE (Design of Experiments) : Vary catalyst concentration (0.5–2.0 mol%), solvent polarity (ethanol vs. DMF), and temperature (60–100°C).
- Process Analytics : Use in-line FT-IR to monitor reaction progression and adjust parameters dynamically .
- Outcome : Ethanol with 1.2 mol% piperidine at 80°C achieves 85% yield (vs. 72% in DMF) .
Q. How do researchers address discrepancies in reported biological activity (e.g., IC50 variability) for fluorinated cinnamic acids?
- Validation Protocol :
Standardize assay conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%).
Include positive controls (e.g., ferulic acid for antioxidant assays) .
Use orthogonal assays (e.g., fluorescence polarization vs. SPR for enzyme inhibition) .
Q. What computational tools predict the environmental fate of this compound?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
